![molecular formula C9H8N2O2 B224200 4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one (also known as PMP) is a heterocyclic compound that has gained considerable attention in recent years due to its potential applications in various fields of scientific research. This compound is a derivative of pyrido[1,2-a]pyrimidine, which is a class of compounds that has been extensively studied for their biological activities. The unique structure and properties of PMP make it an attractive candidate for use in various research applications.
Mecanismo De Acción
The mechanism of action of PMP is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. PMP has been shown to inhibit the production of ROS, which are known to play a key role in the development of various diseases. PMP has also been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
PMP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that PMP can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that PMP can reduce oxidative stress, inflammation, and tissue damage in various animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PMP in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it an attractive candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using PMP in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of PMP. One area of research is the development of new drugs based on PMP for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of PMP, which could lead to the development of new therapeutic targets. Additionally, the use of PMP in combination with other compounds could lead to the development of more effective treatments for various diseases. Finally, the development of new methods for the synthesis of PMP could lead to the production of higher yields with greater purity, making it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of PMP can be achieved through a multi-step process involving the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. This process has been optimized to produce high yields of PMP with high purity. The synthesis of PMP has also been achieved using other methods, such as the reaction of 2-aminopyridine with malonic acid and subsequent cyclization.
Aplicaciones Científicas De Investigación
PMP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of PMP is in the field of medicinal chemistry. PMP has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
Nombre del producto |
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-7-10-8(12)4-9(13)11(7)5-6/h2-5,13H,1H3 |
Clave InChI |
HZXGZGRJELIMMB-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CN2C(=NC(=O)C=C2O)C=C1 |
SMILES |
CC1=CN2C(=NC(=O)C=C2O)C=C1 |
SMILES canónico |
CC1=CN2C(=NC(=O)C=C2O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
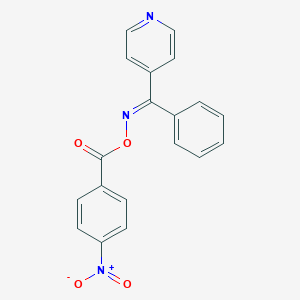
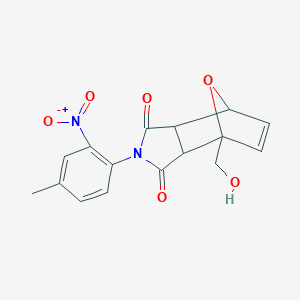
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
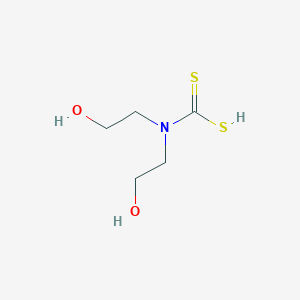
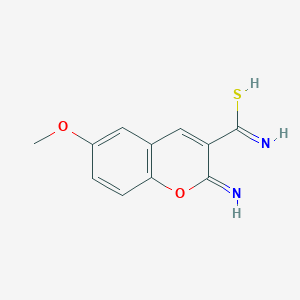
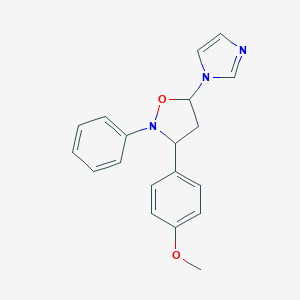
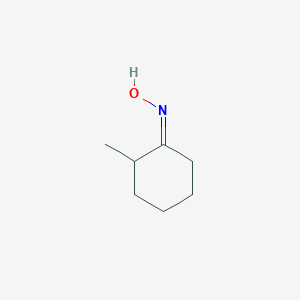
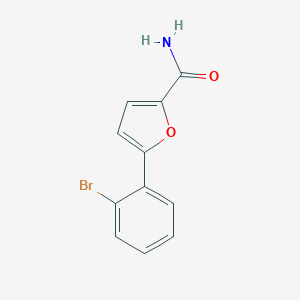
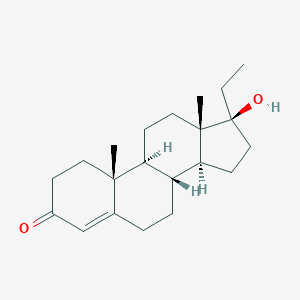
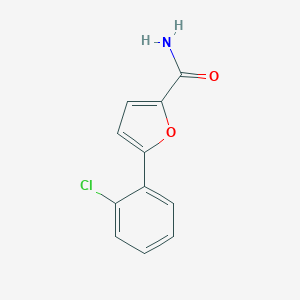
![4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)